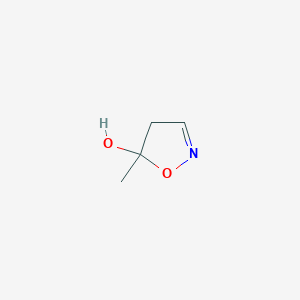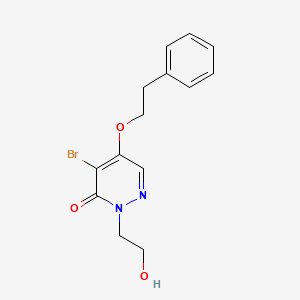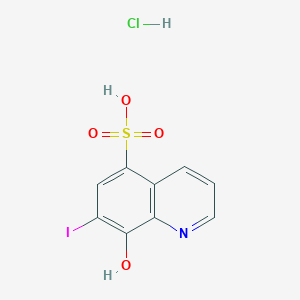
8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride is a chemical compound known for its application in spectrophotometric determination of iron (III) ions. It is also referred to as Ferron or Iodoxyquinolinesulfonic acid . The compound has a molecular formula of C9H6INO4S and a molecular weight of 351.12 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride typically involves the iodination of 8-hydroxyquinoline-5-sulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the 7-position of the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger scale production to ensure efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with different oxidation states, while substitution reactions may produce various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent for the spectrophotometric determination of iron (III) ions.
Biology: The compound can be used in biological assays to detect and quantify iron levels in biological samples.
Industry: The compound is used in industrial processes that require the precise determination of iron content.
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride involves its ability to form complexes with iron (III) ions. The hydroxyl and sulfonic acid groups in the compound coordinate with the iron ions, forming a stable complex that can be detected spectrophotometrically . This complexation reaction is the basis for its use in iron determination assays.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline-5-sulfonic acid: Lacks the iodine atom at the 7-position, making it less effective for certain applications.
8-Hydroxyquinoline: Does not have the sulfonic acid group, which reduces its solubility and reactivity in aqueous solutions.
2-Hydroxyquinoline: Has the hydroxyl group at the 2-position instead of the 8-position, leading to different chemical properties and reactivity.
Uniqueness
8-Hydroxy-7-iodoquinoline-5-sulfonic acid hydrochloride is unique due to the presence of both the iodine atom and the sulfonic acid group, which enhance its reactivity and solubility. These features make it particularly effective for spectrophotometric determination of iron (III) ions .
Propiedades
Número CAS |
721922-90-3 |
|---|---|
Fórmula molecular |
C9H7ClINO4S |
Peso molecular |
387.58 g/mol |
Nombre IUPAC |
8-hydroxy-7-iodoquinoline-5-sulfonic acid;hydrochloride |
InChI |
InChI=1S/C9H6INO4S.ClH/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12;/h1-4,12H,(H,13,14,15);1H |
Clave InChI |
RDFVGFUBVNMJQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B15213204.png)


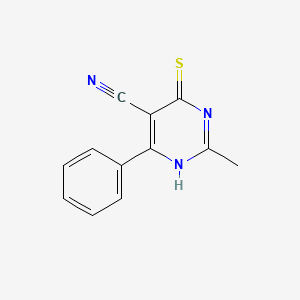


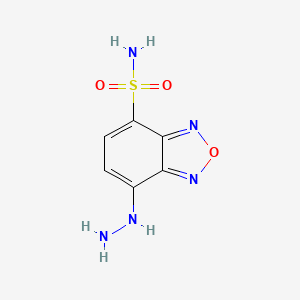

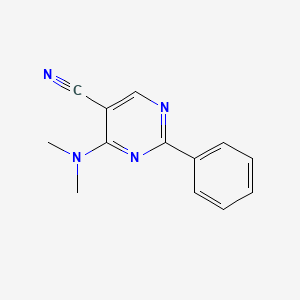
![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one](/img/structure/B15213242.png)
![3,5-Pyrazolidinedione, 4-[(3-methyl-2,4-dipropoxyphenyl)methylene]-](/img/structure/B15213244.png)
